molecular formula C15H16FN3O2S B2758929 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034574-19-9

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2758929
CAS No.: 2034574-19-9
M. Wt: 321.37
InChI Key: LFOQQBZTJAINDL-UHFFFAOYSA-N
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound that features a pyrrolidine ring, a thiophene ring, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.

    Introduction of the Fluoropyrimidine Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine with an ethyl group and a fluorine atom.

    Coupling with Thiophene: The final step involves the coupling of the pyrrolidine derivative with a thiophene carboxylic acid or its derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrrolidine ring or the fluoropyrimidine moiety, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrrolidine or fluoropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated pyrimidine moiety makes it particularly useful in studies involving nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting their function. The pyrrolidine ring can interact with proteins, affecting their structure and function. The thiophene ring can participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
  • (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Uniqueness

Compared to similar compounds, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone stands out due to the presence of the thiophene ring, which can enhance its electronic properties and reactivity

Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring, a fluorinated pyrimidine derivative, and a thiophene moiety. This unique combination of functional groups suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FN3O2SC_{16}H_{18}FN_3O_2S, with a molecular weight of approximately 335.4 g/mol. The structural components are illustrated below:

ComponentStructure
Pyrrolidine RingPyrrolidine
FluoropyrimidineFluoropyrimidine
ThiopheneThiophene

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within biological systems. The fluorinated pyrimidine component is known for its role in anticancer activity, potentially enhancing the compound's efficacy against various cancer cell lines. Initial studies indicate that it may effectively bind to certain enzymes involved in metabolic pathways, leading to significant biological effects.

Biological Activity Studies

Preliminary studies have shown promising results regarding the biological activities of this compound:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes related to cancer progression and other diseases. For instance, compounds with similar structures have demonstrated the ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is essential for cell proliferation.
  • Anticancer Activity : The fluoropyrimidine component is linked with anticancer properties, as seen in various studies where similar compounds showed efficacy against cancer cell lines such as A431 vulvar epidermal carcinoma cells. These studies indicate that the compound may inhibit cell proliferation, migration, and invasion.
  • Binding Affinity : Binding affinity assays suggest that this compound may interact with key proteins involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.

Case Studies

Several case studies highlight the biological potential of compounds related to this compound:

  • Study on Pyrimidine Derivatives : Research has shown that pyrimidine derivatives can significantly inhibit cell growth in various cancer models. For example, a study demonstrated that chloroethyl pyrimidine nucleosides inhibited proliferation in A431 cells by disrupting DNA synthesis pathways.
  • Fluorinated Compounds : A study focusing on fluorinated pyrimidines indicated their enhanced selectivity towards cancer cells compared to normal cells, suggesting a therapeutic window that could be exploited for drug development.

Summary Table of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits DHODH; affects metabolic pathways
Anticancer PropertiesEffective against A431 carcinoma cells
Binding AffinityPotential interaction with key proteins

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c1-2-11-13(16)14(18-9-17-11)21-10-5-6-19(8-10)15(20)12-4-3-7-22-12/h3-4,7,9-10H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOQQBZTJAINDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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